[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a pyrazole ring, both of which are recognized for their biological activity and versatility in chemical reactions. The compound's molecular formula is and its CAS number is 1170394-87-2.
This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The classification of this compound can be further refined into:
The synthesis of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic synthesis. The process often begins with the preparation of the benzimidazole and pyrazole precursors.
The molecular structure of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid can be represented as follows:
This compound consists of:
The specific arrangement of these components contributes to its reactivity and biological activity.
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid can undergo several types of chemical reactions:
The mechanism of action for [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid is not fully elucidated but is believed to involve several pathways:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are often employed for characterization .
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid has a wide range of applications in scientific research:
This compound's unique combination of functional groups allows for extensive research into its properties and potential applications across multiple fields.
Benzimidazole represents a critical aromatic heterocyclic system in pharmaceutical chemistry, forming the structural core of approximately 80% of marketed drugs. This privileged scaffold is present in numerous natural compounds and synthetic pharmaceuticals, demonstrating exceptional versatility across therapeutic domains. Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antifungal, antioxidant, and anticancer properties. Their pharmaceutical prominence stems from enhanced bioavailability, metabolic stability, and target binding affinity, which collectively contribute to their widespread application in drug discovery pipelines. The benzimidazole nucleus serves as a bioisostere for purine bases, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. This molecular mimicry underpins its incorporation into therapeutics targeting enzymes, receptors, and nucleic acids across multiple disease states [2].
Molecular hybridization represents a rational drug design strategy that combines pharmacophoric elements from distinct bioactive scaffolds to create novel chemical entities with enhanced therapeutic profiles. This approach leverages synergistic interactions between complementary heterocyclic systems to improve target specificity, potency, and pharmacokinetic properties. The fusion of benzimidazole with pyrazole rings creates hybrid architectures that modulate multiple biological pathways simultaneously, potentially overcoming limitations of single-target agents. Specifically, the integration of pyrazole—known for its diverse receptor interactions—with the planar, hydrogen-bonding capable benzimidazole nucleus yields compounds with improved binding geometry and optimized electronic distribution. These hybrid systems can access unique binding pockets unavailable to either heterocycle alone, creating opportunities for addressing complex diseases and drug resistance mechanisms [2] .
Table 1: Pharmacological Advantages of Benzimidazole-Pyrazole Hybrids
Molecular Feature | Benzimidazole Contribution | Pyrazole Contribution | Hybrid Advantage |
---|---|---|---|
Binding Capability | Hydrogen bond acceptance/donation | Dipole moment optimization | Enhanced target affinity |
Spatial Geometry | Planar aromatic system | Angular connectivity | Complementary 3D binding |
Electron Distribution | Electron-deficient imidazole | Tunable electronic profile | Balanced charge distribution |
Metabolic Stability | Resistance to oxidative degradation | Steric protection of N-H bonds | Improved pharmacokinetics |
Structural Diversity | N1/C2 substitution points | N1/N2/C4 substitution vectors | Multidirectional derivatization |
Pyrazole derivatives constitute a structurally diverse therapeutic class with demonstrated efficacy against various pathological targets. The pyrazole ring offers three modifiable positions (N1, C3, C4) that permit extensive structural diversification, leading to compounds with distinct target specificities. Pyrazole-containing drugs exhibit activities spanning anticonvulsant, antimicrobial, anti-inflammatory, and anticancer applications. The heterocycle's intrinsic hydrogen-bonding capacity and moderate basicity facilitate interactions with biological macromolecules, while its metabolic stability enhances pharmacokinetic profiles. Notable pyrazole-based drugs include celecoxib (COX-2 inhibitor), fipronil (GABA antagonist insecticide), and rimonabant (cannabinoid receptor antagonist). The 1-ethyl substitution pattern specifically enhances metabolic stability by blocking N-demethylation pathways while maintaining favorable steric parameters for receptor binding [3] .
The hybrid scaffold [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid represents a strategically designed molecular architecture that integrates benzimidazole's DNA-intercalating capability with pyrazole's enzyme-modulating potential through a flexible acetic acid linker. This structural configuration positions the carboxylic acid moiety as a versatile handle for derivatization into esters, amides, and hydrazides—functional groups known to enhance pharmacological activity. The 1-ethyl group on the pyrazole nitrogen confers optimal lipophilicity for membrane penetration while maintaining aqueous solubility through the ionizable acetic acid group. This hybrid has emerged from rational design principles seeking to combine the target versatility of benzimidazoles with the metabolic resilience of alkylated pyrazoles. The acetic acid tether enables conjugation with secondary pharmacophores, facilitating the creation of bifunctional molecules with enhanced polypharmacology [1] .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: